Aryl 1,2-diamine derivative 1 Aryl 1,2-diamine derivative 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC14567553
InChI: InChI=1S/C24H28N4O3/c1-2-28(20-8-12-31-13-9-20)22-21(27-19-6-4-17(15-25)5-7-19)14-18(16-26-22)24(23(29)30)10-3-11-24/h4-7,14,16,20,27H,2-3,8-13H2,1H3,(H,29,30)
SMILES:
Molecular Formula: C24H28N4O3
Molecular Weight: 420.5 g/mol

Aryl 1,2-diamine derivative 1

CAS No.:

Cat. No.: VC14567553

Molecular Formula: C24H28N4O3

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

Aryl 1,2-diamine derivative 1 -

Specification

Molecular Formula C24H28N4O3
Molecular Weight 420.5 g/mol
IUPAC Name 1-[5-(4-cyanoanilino)-6-[ethyl(oxan-4-yl)amino]pyridin-3-yl]cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C24H28N4O3/c1-2-28(20-8-12-31-13-9-20)22-21(27-19-6-4-17(15-25)5-7-19)14-18(16-26-22)24(23(29)30)10-3-11-24/h4-7,14,16,20,27H,2-3,8-13H2,1H3,(H,29,30)
Standard InChI Key OQNDTVBPYVYWIY-UHFFFAOYSA-N
Canonical SMILES CCN(C1CCOCC1)C2=C(C=C(C=N2)C3(CCC3)C(=O)O)NC4=CC=C(C=C4)C#N

Introduction

Synthetic Methodologies for Aryl 1,2-Diamine Derivatives

Solvent-Controlled Photoreduction of Azobenzenes

The irradiation of 4-methoxyazobenzenes under acidic conditions enables selective synthesis of either N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles, depending on the solvent system :

  • DMF/HCl (0.5 M): Irradiation at 365 nm in dimethylformamide (DMF) yields N²-aryl-4-methoxybenzene-1,2-diamines (e.g., 3a–3g) with conversions of 61–82% and minimal byproducts .

  • Ethanol/HCl (0.16 M): Using ethanol as the solvent under 419 nm light produces 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles (e.g., 4a–4g) via condensation with in situ-generated acetaldehyde .

This solvent-dependent selectivity arises from divergent reaction pathways:

  • DMF System: Protonation of 4-methoxyazobenzene (2a) facilitates photoreduction to hydrazobenzene (5a), followed by acid-catalyzed rearrangement to the diamine .

  • Ethanol System: Ethanol acts as both solvent and reductant, enabling hydrazobenzene formation and subsequent cyclization with acetaldehyde to form benzimidazoles .

Copper(I)-Catalyzed Asymmetric Synthesis

A complementary approach involves the copper(I)-catalyzed α-addition of ketimines to aldimines, producing chiral anti-1,2-diamines with high enantioselectivity (up to 99% ee) . Key features include:

  • Substrate Scope: Aromatic, heteroaromatic, and aliphatic aldimines are viable substrates.

  • Post-Synthetic Modifications:

    • Nitro groups are reduced to amines (98% yield via Pd/C/H₂) .

    • Sandmeyer reactions convert aryl amines to phenols (73% yield), bromoarenes (75%), and trifluoroarenes (54%) .

Mechanistic Insights into Selectivity and Reactivity

Photoreduction and Rearrangement Pathways

The photoreduction of 4-methoxyazobenzenes involves a proton-coupled electron transfer (PCET) mechanism :

  • Protonation: Azobenzene (2a) is protonated at the azo group under acidic conditions.

  • Photoredox Cycle: UV irradiation (365 nm) triggers single-electron transfer from DMF or ethanol to the protonated azobenzene, forming a hydrazobenzene intermediate (5a).

  • Acid-Mediated Rearrangement: Hydrazobenzene undergoes o-semidine rearrangement to N-arylbenzene-1,2-diamine (3a) in DMF or cyclizes with acetaldehyde in ethanol to form benzimidazole (4a) .

Copper(I)-Mediated Stereoselective Addition

The asymmetric synthesis of anti-1,2-diamines proceeds via a benzyl copper(I) intermediate (B), which undergoes α-addition to aldimines. Steric hindrance at the α′-position disfavors competing pathways, ensuring high diastereoselectivity (dr up to 19:1) .

Applications in Materials Science and Medicinal Chemistry

Optoelectronic Materials

N-Aryl-1,2-diamines are precursors to 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI), a key emitter in OLEDs due to its high thermal stability and electron-transport properties .

Pharmaceutical Intermediates

  • Benzimidazole Derivatives: 1-Arylbenzimidazoles exhibit inhibitory activity against PDGFR and COX enzymes .

  • Chiral Diamines: Serve as ligands in asymmetric catalysis, enabling enantioselective synthesis of pharmaceuticals .

Comparative Analysis of Synthetic Routes

ParameterPhotoreduction Method Copper Catalysis
Yield61–82% (diamines)59–98% (diamines)
SelectivitySolvent-dependentanti:syn up to 19:1
CatalystNoneCu(I)/bisphosphine complex
Functional GroupMethoxyNitro (transformable)
Reaction Time2.5–4 hours24–48 hours

Challenges and Future Directions

While current methods avoid toxic reagents like tributyltin hydride , scalability remains limited by photochemical equipment requirements. Future work may explore:

  • Visible-light photocatalysts to enhance energy efficiency.

  • Immobilized copper catalysts for recyclability in asymmetric synthesis.

  • Computational modeling to predict solvent effects on reaction pathways.

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